molecular formula C8H7NO3S B6160069 1-isocyanato-2-methanesulfonylbenzene CAS No. 167951-56-6

1-isocyanato-2-methanesulfonylbenzene

Cat. No.: B6160069
CAS No.: 167951-56-6
M. Wt: 197.2
InChI Key:
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Description

It belongs to the family of sulfonyl isocyanates, which are highly reactive compounds used in organic synthesis as building blocks for the preparation of a wide range of functionalized molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isocyanato-2-methanesulfonylbenzene is typically synthesized through the reaction of tosyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction conditions involve heating the mixture to induce the rearrangement, resulting in the formation of the isocyanate group.

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the phosgenation of amines . This process includes treating the amine with phosgene to form the isocyanate. Due to the hazardous nature of phosgene, special precautions are required during this process .

Chemical Reactions Analysis

Types of Reactions

1-isocyanato-2-methanesulfonylbenzene undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.

    Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols to form urethanes under mild conditions.

    Amines: Reacts with amines to form ureas, typically under ambient conditions.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

Scientific Research Applications

1-isocyanato-2-methanesulfonylbenzene is used in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the preparation of a wide range of functionalized molecules.

    Polyurethane Production: Utilized in the synthesis of polyurethanes, which are versatile polymers used in coatings, adhesives, and insulation.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methanesulfonylbenzene involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophiles to form stable urethane or urea linkages . This reactivity is exploited in various synthetic applications to create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isocyanate: Similar in structure but lacks the sulfonyl group, making it less reactive in certain conditions.

    Toluene Diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.

Uniqueness

1-isocyanato-2-methanesulfonylbenzene is unique due to the presence of both the isocyanate and sulfonyl groups, which confer high reactivity and versatility in synthetic applications.

Properties

CAS No.

167951-56-6

Molecular Formula

C8H7NO3S

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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